molecular formula C10H16ClNO B13475828 Propylamine, 3-(o-methoxyphenyl)-, hydrochloride CAS No. 100131-86-0

Propylamine, 3-(o-methoxyphenyl)-, hydrochloride

Cat. No.: B13475828
CAS No.: 100131-86-0
M. Wt: 201.69 g/mol
InChI Key: DMQHXHWSBBKSRW-UHFFFAOYSA-N
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Description

Propylamine, 3-(o-methoxyphenyl)-, hydrochloride is a substituted propylamine derivative featuring an ortho-methoxyphenyl group attached to the propylamine backbone, with a hydrochloride salt formation. Substituted propylamine hydrochlorides are commonly utilized as intermediates in drug synthesis due to their amine functionality, which facilitates further derivatization . The ortho-methoxy substituent may influence electronic properties and solubility, impacting bioavailability and reactivity in biological systems .

Properties

CAS No.

100131-86-0

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

3-(2-methoxyphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-12-10-7-3-2-5-9(10)6-4-8-11;/h2-3,5,7H,4,6,8,11H2,1H3;1H

InChI Key

DMQHXHWSBBKSRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propylamine, 3-(o-methoxyphenyl)-, hydrochloride typically involves the reaction of 3-chloro-1-(o-methoxyphenyl)propane with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Propylamine, 3-(o-methoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the o-methoxyphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Propylamine, 3-(o-methoxyphenyl)-, hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propylamine, 3-(o-methoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ortho vs. Meta/Para Methoxy Groups: The ortho-methoxy substituent in this compound may induce steric hindrance and electronic effects distinct from meta- or para-substituted analogs. For example, 3-(3-methoxyphenoxy)propan-1-amine hydrochloride (meta-substitution) and 3-(4-methoxyphenoxy)propan-1-amine hydrochloride (para-substitution) exhibit differences in solubility and reactivity due to variations in electron-donating effects .

Backbone and Core Structure Differences

  • Cyclic vs. Linear Amines: Methoxisopropamine hydrochloride features a cyclohexanone core, which contrasts with the linear propylamine chain of the target compound. This structural divergence impacts molecular rigidity and binding interactions in biological systems .
  • Tricyclic Antidepressants: Amitriptyline hydrochloride and nortriptyline hydrochloride () demonstrate how complex polycyclic backbones enhance central nervous system penetration, a feature absent in simpler propylamine derivatives .

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